5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

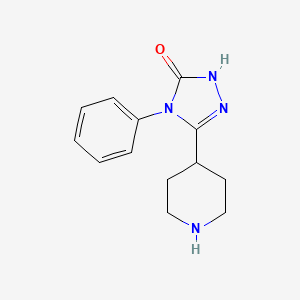

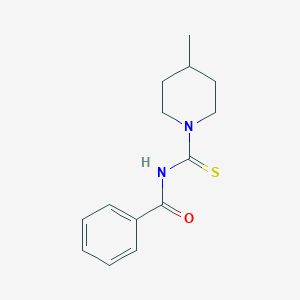

The compound “5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (-CONH2), which is a common functional group in biochemistry. The molecule also contains a methoxyphenyl group (C6H4OCH3), which is a phenyl ring with a methoxy group (-OCH3) attached .

Wissenschaftliche Forschungsanwendungen

Inhibition of Linoleate Oxygenase Activity of ALOX15

The compound is structurally similar to 5-(4-methoxyphenyl)-1H-indoles and 5-(4-methoxyphenyl)-1H-imidazoles, which have been found to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Pharmacological Research

The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research . The compound could potentially be used in the development of drugs that target ALOX15.

Antioxidant Activity

Research into the biological activity of ether and ester trans-ferulic acid derivatives, which include 4-methoxyphenyl acrylate compounds, has shown that they exhibit antioxidant effects. Given the structural similarity, the compound could potentially exhibit similar antioxidant properties.

Cytotoxic Effects on Tumor Cell Lines

The aforementioned ether and ester trans-ferulic acid derivatives have also been found to exhibit cytotoxic effects on certain tumor cell lines. This indicates potential for medical applications in cancer treatment.

Drug Discovery and Synthesis

The compound is a synthetic compound used in a variety of scientific research applications, including drug discovery and drug synthesis. It has the ability to interact with biological molecules, such as proteins and enzymes, and to modulate their activity.

Biochemistry

In the field of biochemistry, the compound could be used to study the interactions between small molecules and biological macromolecules. This could provide valuable insights into the mechanisms of biological processes.

Wirkmechanismus

Target of Action

Similar compounds, such as substituted 5-(4-methoxyphenyl)-1h-indoles and 5-(4-methoxyphenyl)-1h-imidazoles, have been found to inhibit the catalytic activity of mammalian 15-lipoxygenases (alox15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Mode of Action

Similar compounds have been found to inhibit alox15 in a substrate-specific manner . In silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model, in which the inhibitor occupies the substrate-binding pocket of one monomer, whereas the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer, indicated that chemical modification of the core pharmacophore alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .

Biochemical Pathways

The pathophysiological role of linoleic acid- and arachidonic acid-derived alox15 metabolites rendered this enzyme a target for pharmacological research . Therefore, it can be inferred that the compound may affect the biochemical pathways involving these metabolites.

Pharmacokinetics

In silico absorption, distribution, metabolism, and excretion (adme) analysis was performed for a similar compound, indicating some physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties of the molecule .

Result of Action

Similar compounds have been found to exhibit variable functionality in different cancer and inflammation models , suggesting that this compound may have similar effects.

Action Environment

The environmental stability and efficacy of similar compounds are often considered in pharmacological research .

Eigenschaften

IUPAC Name |

5-(4-methoxyphenyl)-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-14-13(15)12-8-7-11(17-12)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCLIHJNAKLTOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)

![(3-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2375659.png)

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2375668.png)

![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)